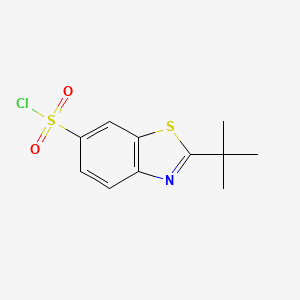

2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride

描述

属性

IUPAC Name |

2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2S2/c1-11(2,3)10-13-8-5-4-7(17(12,14)15)6-9(8)16-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHLTLJQSWFYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride generally follows these key steps:

- Introduction of the tert-butyl group at the 2-position of the benzothiazole ring.

- Functionalization at the 6-position with a sulfonyl chloride group.

- Use of mild reaction conditions to ensure high yield and purity, suitable for scale-up.

The tert-butyl group introduction on benzothiazole can be achieved via sulfenamide intermediates or direct substitution reactions involving tert-butylamine derivatives.

A patent (CN101676274B) describes preparation of N-tert-butylbenzothiazole sulfenamide, which is a precursor for further functionalization. This involves reacting benzothiazole derivatives with tert-butylamine under controlled conditions to form the sulfenamide intermediate.

The tert-butyl group is introduced via nucleophilic substitution or amidation reactions using tert-butylamine or tert-butyl-containing intermediates, often under mild conditions to preserve the benzothiazole ring integrity.

The key step is the introduction of the sulfonyl chloride group at the 6-position of the benzothiazole ring. This is typically done by chlorosulfonation or chlorination of sulfonic acid intermediates.

A patented method (CN102108069B) outlines a multi-step process for preparing 6-benzothiazole sulfonyl chloride, which can be adapted for the tert-butyl substituted derivative. The process involves:

- Reduction of a precursor compound under hydrogenation catalysis to obtain an amino intermediate.

- Diazotization of the amino intermediate to form a diazonium salt.

- Reaction of the diazonium salt with sulfur dioxide and chlorine in the presence of copper sulfate catalyst to yield the sulfonyl chloride product.

The process uses organic solvents such as toluene, xylene, dichloromethane, or chloroform, and operates at temperatures from 0 to 115 °C, optimizing reaction efficiency and minimizing corrosion and environmental impact.

The copper sulfate catalyst is used in 1.0 to 3.0 molar equivalents relative to the diazonium salt to facilitate the sulfonyl chloride formation.

Summary of Preparation Method Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| tert-Butyl group introduction | Reaction with tert-butylamine or sulfenamide formation | Mild conditions, controlled temperature |

| Reduction | Hydrogenation catalyst, organic solvent | Converts precursor to amino intermediate |

| Diazotization | Sodium nitrite, mineral acid, 0–100 °C | Formation of diazonium salt |

| Sulfonyl chloride formation | Sulfur dioxide, chlorine, copper sulfate catalyst, 0–115 °C, organic solvent (toluene, DCM, etc.) | High yield, mild conditions, scalable industrially |

Research Findings and Industrial Relevance

The patented method for 6-benzothiazole sulfonyl chloride preparation emphasizes mild reaction conditions, low raw material cost, and environmental friendliness, making it suitable for industrial scale production.

Avoidance of harsh reagents and corrosive conditions improves equipment longevity and reduces environmental pollution, addressing limitations of earlier methods that used bromine or isopentyl nitrite with poor repeatability.

The use of copper sulfate as a catalyst in the sulfonyl chloride formation step enhances reaction efficiency and selectivity.

化学反应分析

2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functionalized derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium complexes. Major products formed from these reactions depend on the specific nucleophile or coupling partner used .

科学研究应用

Organic Synthesis

2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. Its sulfonyl chloride group allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing various organic compounds.

Key Reactions

- Nucleophilic Substitution : The sulfonyl chloride can react with amines to form sulfonamides, which are crucial intermediates in pharmaceutical chemistry.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules. It serves as a building block for compounds that exhibit antimicrobial and anti-inflammatory properties.

Case Study: Synthesis of Sulfonamides

A notable study demonstrated the synthesis of novel sulfonamide derivatives using this compound. These derivatives were evaluated for their antibacterial activity against various pathogens, showing promising results that warrant further exploration .

Agrochemicals

Research indicates that this compound can be applied in the formulation of agrochemicals. Its ability to modify biological activity makes it suitable for developing herbicides and pesticides that target specific plant pathways without harming non-target species.

Example Application

In a recent study, derivatives synthesized from this compound were tested for their herbicidal activity. The results indicated effective weed control with minimal phytotoxicity to crops .

Material Science

The compound is also explored in material science for its potential use in creating polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Data Table

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Reagent for nucleophilic substitutions | Synthesis of sulfonamides |

| Medicinal Chemistry | Building block for bioactive compounds | Antibacterial sulfonamide derivatives |

| Agrochemicals | Development of targeted herbicides and pesticides | Herbicidal activity studies |

| Material Science | Incorporation into polymers for enhanced properties | Research on polymer composites |

作用机制

The mechanism of action of 2-tert-butyl-1,3-benzothiazole-6-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity .

相似化合物的比较

1,3-Benzothiazole-6-sulfonyl Chloride

- Substituents : Lacks the tert-butyl group at position 2.

- Reactivity : The absence of steric hindrance allows faster nucleophilic substitution at the sulfonyl chloride group.

- Applications : Used in synthesizing FKBP inhibitors (e.g., 17(R)-Me derivatives) with reported yields of 43% in coupling reactions .

2-Methyl-1,3-benzothiazole-6-sulfonyl Chloride

- Substituents : Methyl group at position 2 instead of tert-butyl.

- Steric Effects : Smaller substituent reduces steric hindrance but provides less stabilization against hydrolysis.

Reaction Conditions

- 2-Tert-butyl derivative: Likely requires optimized conditions due to steric hindrance. For example, bulky bases like DIPEA (diisopropylethylamine) may enhance solubility in non-polar solvents (e.g., DCM) during sulfonylation .

- Unsubstituted analog : Standard conditions (e.g., DIPEA in DCM, 20-hour reaction time) suffice, as seen in .

Yield and Purity

- The tert-butyl group may reduce reaction efficiency due to steric effects, though direct yield data for this compound is unavailable. By contrast, 1,3-benzothiazole-6-sulfonyl chloride achieves 43% yield in coupling reactions under similar conditions .

Physicochemical Properties

| Property | 2-Tert-butyl-1,3-benzothiazole-6-sulfonyl Chloride | 1,3-Benzothiazole-6-sulfonyl Chloride |

|---|---|---|

| Molecular Weight (g/mol) | 311.26 | 254.15 |

| Solubility | Enhanced in organic solvents (e.g., DCM, THF) | Moderate in polar aprotic solvents |

| Stability | Improved hydrolytic stability due to steric bulk | Prone to hydrolysis |

| Synthetic Yield | Not reported | 43% (in FKBP inhibitor synthesis) |

生物活性

2-Tert-butyl-1,3-benzothiazole-6-sulfonyl chloride (CAS No. 91170-94-4) is a sulfonyl chloride derivative of benzothiazole, which has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its electrophilic sulfonyl chloride group, which allows it to interact with various biological molecules, including proteins and nucleic acids. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

- Molecular Formula : C11H12ClNO2S2

- Molecular Weight : 289.81 g/mol

- Structure : The compound features a benzothiazole ring substituted with a tert-butyl group and a sulfonyl chloride moiety.

The biological activity of this compound primarily arises from the reactivity of its sulfonyl chloride group. This group is highly electrophilic and can form covalent bonds with nucleophiles such as amino acids in proteins:

- Modification of Proteins : The compound can modify amino acid residues, particularly cysteine and lysine, leading to alterations in protein function and activity.

- Inhibition of Enzymes : It has been shown to act as an inhibitor of various enzymes, potentially affecting metabolic pathways involved in disease processes.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. A study evaluating various derivatives found that compounds related to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria . The minimal inhibitory concentrations (MIC) for these compounds were reported as follows:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | ≤ 25 |

| This compound | E. coli | > 100 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines including HCT116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The following table summarizes the findings:

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 12 |

| MCF-7 | 15 |

| A549 | 20 |

These results indicate potential for further development as an anticancer agent .

Neuroprotective Effects

Recent studies have suggested that certain benzothiazole derivatives possess neuroprotective effects. Compounds derived from benzothiazoles have been shown to exhibit anticonvulsant activity in animal models, indicating possible therapeutic applications in neurological disorders .

Case Study 1: Antimicrobial Screening

In a screening study involving multiple benzothiazole derivatives, including this compound, researchers found that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibacterial agents .

Case Study 2: Anticancer Evaluation

A series of derivatives were synthesized based on the structure of this compound and evaluated for their anticancer properties. One derivative demonstrated significant antiproliferative activity against breast cancer cells with an IC50 value significantly lower than existing treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。